Ethyloctanedioyl dichloride
Description
Ethyloctanedioyl dichloride (C₁₀H₁₄Cl₂O₂) is a diacid chloride derived from ethyloctanedioic acid. This compound is characterized by its two reactive acyl chloride groups, which make it highly valuable in organic synthesis, particularly for polymerization and cross-linking reactions. Its structure consists of an eight-carbon chain (octanedioyl backbone) with ethyl substituents and terminal chloride groups.
Properties
CAS No. |
68171-36-8 |
|---|---|
Molecular Formula |
C10H16Cl2O2 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
4-ethyloctanedioyl dichloride |
InChI |
InChI=1S/C10H16Cl2O2/c1-2-8(6-7-10(12)14)4-3-5-9(11)13/h8H,2-7H2,1H3 |
InChI Key |
XOFROKYLSKPSOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)Cl)CCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyloctanedioyl dichloride can be synthesized through the reaction of ethyloctanedioic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chlorides. The general reaction is as follows:
C10H18O4+2SOCl2→C10H16Cl2O2+2SO2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents. The process is carried out in a controlled environment to ensure safety and efficiency. The by-products, such as sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically captured and neutralized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyloctanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form ethyloctanedioic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcohols and Amines: For esterification and amidation reactions, the compound is reacted with alcohols or amines under mild conditions, often with a base to neutralize the HCl formed.
Water: Hydrolysis is typically carried out in aqueous conditions, sometimes with a catalyst to speed up the reaction.
Reducing Agents: Reduction reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products:
Esters and Amides: Formed from reactions with alcohols and amines.
Ethyloctanedioic Acid: Formed from hydrolysis.
Diols: Formed from reduction reactions.
Scientific Research Applications
Ethyloctanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyloctanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic acyl substitution and hydrolysis.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Key Observations:
- Reactivity : this compound and phthaloyl dichloride exhibit high reactivity due to their acyl chloride groups, enabling rapid nucleophilic substitutions. In contrast, EDC (an alkyl chloride) reacts more slowly, primarily in elimination or substitution reactions .
- Thermodynamic Stability : this compound’s longer carbon chain may reduce volatility compared to EDC, which has a high vapor pressure (83 mmHg at 20°C) and is prone to leakage in pipelines .
Table 2: Industrial Relevance
| Compound | Scale of Production | Key Industries |
|---|---|---|
| This compound | Niche | Specialty polymers |
| EDC | Mass-scale | Plastics, solvents |
| Phthaloyl dichloride | Moderate | Pharmaceuticals, dyes |
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